4-(Trifluoromethyl)benzenesulfonyl chloride
Overview
Description
4-(Trifluoromethyl)benzenesulfonyl chloride, also known as α,α,α-Trifluoro-p-toluenesulfonyl chloride, is a chemical compound with the molecular formula C7H4ClF3O2S and a molecular weight of 244.62 g/mol . It is a white to pale yellow low melting solid that is moisture sensitive . This compound is widely used in organic synthesis, particularly in the preparation of sulfonamides, sulfonylureas, and other sulfonyl-containing compounds .
Mechanism of Action
Target of Action
4-(Trifluoromethyl)benzenesulfonyl chloride is an organic compound that is primarily used as a reagent in organic synthesis . It is often used as a sulfonylating agent, which means it can introduce a sulfonyl group into a molecule . The primary targets of this compound are therefore molecules that can undergo sulfonylation, such as thiophenes and pyrroles .
Mode of Action
The compound interacts with its targets through a process known as palladium-catalyzed desulfitative arylation . In this process, the sulfonyl group of the this compound is transferred to the target molecule, resulting in the formation of β-arylated thiophenes and 2,5-diarylated pyrroles .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the synthesis of β-arylated thiophenes and 2,5-diarylated pyrroles . These molecules are important intermediates in the synthesis of various organic compounds, including pharmaceuticals .
Pharmacokinetics
It’s important to note that this compound is sensitive to moisture and should be stored under inert gas at 2-8°c .
Result of Action
The result of the action of this compound is the formation of β-arylated thiophenes and 2,5-diarylated pyrroles . These compounds are valuable intermediates in organic synthesis and can be used to produce a variety of other compounds, including pharmaceuticals .
Preparation Methods
4-(Trifluoromethyl)benzenesulfonyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of 4-(Trifluoromethyl)benzenesulfonyl fluoride with thionyl chloride (SOCl2) under reflux conditions . Another method involves the chlorination of 4-(Trifluoromethyl)benzenesulfonic acid using phosphorus pentachloride (PCl5) or oxalyl chloride (COCl)2 . Industrial production methods typically involve similar reaction conditions but on a larger scale, with careful control of temperature and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
4-(Trifluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form sulfonamides, which are important intermediates in pharmaceuticals.
Desulfitative Arylation: It can be used in palladium-catalyzed desulfitative arylation of thiophenes and pyrroles to form β-arylated thiophenes and 2,5-diarylated pyrroles.
Photo-Irradiation Reactions: In the presence of N-vinylpyrrolidinone and visible light, it can undergo photo-irradiation to form E-vinyl sulfone.
Common reagents used in these reactions include palladium catalysts, N-vinylpyrrolidinone, and various amines . The major products formed from these reactions are sulfonamides, β-arylated thiophenes, and E-vinyl sulfones .
Scientific Research Applications
4-(Trifluoromethyl)benzenesulfonyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. Similar compounds include:
4-Fluorobenzenesulfonyl chloride: Lacks the trifluoromethyl group, resulting in different reactivity and properties.
4-Methoxybenzenesulfonyl chloride: Contains a methoxy group instead of a trifluoromethyl group, leading to different electronic effects.
4-Nitrobenzenesulfonyl chloride: Contains a nitro group, which significantly alters its reactivity compared to the trifluoromethyl derivative.
These comparisons highlight the unique properties of this compound, making it a valuable reagent in various chemical syntheses .
Properties
IUPAC Name |
4-(trifluoromethyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O2S/c8-14(12,13)6-3-1-5(2-4-6)7(9,10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDCZHDOIBUGAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380506 | |
Record name | 4-(Trifluoromethyl)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2991-42-6 | |
Record name | 4-(Trifluoromethyl)benzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2991-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Trifluoromethyl)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Trifluoromethyl)benzenesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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